molecular formula C13H10ClIO B2648804 2-(Benzyloxy)-4-chloro-1-iodobenzene CAS No. 1820607-95-1

2-(Benzyloxy)-4-chloro-1-iodobenzene

Cat. No.: B2648804
CAS No.: 1820607-95-1
M. Wt: 344.58
InChI Key: ROEQSAGFZUFAKV-UHFFFAOYSA-N
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Description

Significance of Aryl Halides in Modern Organic Synthesis

Aryl halides, which are aromatic compounds where one or more hydrogen atoms on the ring are replaced by a halogen, are fundamental building blocks in modern organic synthesis. smolecule.comchembk.com Their importance stems from their stability and their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. orgsyn.org The carbon-halogen bond's reactivity is influenced by the specific halogen, with the general trend for reactivity in common cross-coupling reactions being I > Br > Cl > F. orgsyn.org

This differential reactivity allows for selective and sequential reactions on polyhalogenated aromatic rings. Aryl halides are indispensable precursors for organometallic reagents, such as Grignard reagents and organolithium compounds. chembk.com Furthermore, they are key substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions. orgsyn.org These reactions have revolutionized the synthesis of complex molecules, finding widespread application in the production of pharmaceuticals, agrochemicals, and advanced materials. orgsyn.orgcymitquimica.comchemicalbook.com

Strategic Utility of Benzyloxy Protecting Groups in Complex Molecule Construction

In the synthesis of complex organic molecules that contain multiple reactive functional groups, it is often necessary to temporarily block one group from reacting while another part of the molecule is being modified. This temporary blockage is achieved using "protecting groups." The benzyl (B1604629) group (abbreviated as Bn) is a widely used protecting group, particularly for alcohols and carboxylic acids. bldpharm.comsodiumiodide.net

When attached to an oxygen atom, it forms a benzyl ether, which is known for its robustness and stability across a broad range of reaction conditions, including acidic, basic, and many oxidative and reductive environments. chemicalbook.com This stability allows chemists to perform extensive modifications on other parts of the molecule without affecting the protected hydroxyl group. chemicalbook.com The benzyl group can be reliably removed under specific conditions, most commonly through catalytic hydrogenolysis (e.g., using hydrogen gas and a palladium catalyst), a process that is typically clean and high-yielding. google.comnih.gov This strategic application of the benzyloxy group is a crucial tactic in multi-step syntheses, enabling the efficient construction of intricate molecular targets.

Overview of Halogenated Aromatic Ethers as Key Synthetic Precursors

Halogenated aromatic ethers are a class of compounds that combine the features of an ether and an aryl halide. This dual functionality makes them highly valuable as synthetic precursors. nih.gov The ether group, often stable, influences the electronic properties of the aromatic ring, while the halogen atom serves as a reactive handle for further chemical modifications, such as cross-coupling reactions or nucleophilic aromatic substitution. orgsyn.orggoogle.com

These compounds are key intermediates in the synthesis of numerous commercial products, including pharmaceuticals, herbicides, and polymers. Their synthesis is often achieved through methods like the Williamson ether synthesis, which involves the reaction of a halogenated phenol (B47542) with an alkyl halide, or the Ullmann condensation. orgsyn.org The presence of both the ether linkage and halogen atoms on the aromatic ring provides a versatile scaffold that chemists can elaborate upon to build molecular complexity.

Contextualizing 2-(Benzyloxy)-4-chloro-1-iodobenzene within Current Chemical Research Paradigms

The compound this compound is a prime example of a multifunctional synthetic intermediate designed for advanced organic synthesis. While specific, widespread reporting on this exact molecule is limited, its structure positions it as a highly strategic building block within current research paradigms, particularly in the synthesis of complex pharmaceutical agents. Its utility can be inferred from its distinct structural features.

The molecule contains two different halogen atoms, iodine and chlorine, on the same aromatic ring. In transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This differential reactivity allows for selective, sequential functionalization. For instance, a Suzuki or Sonogashira coupling reaction can be performed selectively at the C-I bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions. This "one-pot" or sequential approach is a hallmark of efficient and modern synthetic strategy, enabling the controlled and predictable assembly of complex biaryl or substituted aromatic systems.

Simultaneously, the phenolic hydroxyl group at the 2-position is masked by a robust benzyloxy protecting group. This ensures that the potentially acidic and nucleophilic phenol does not interfere with reactions targeting the halogenated sites, such as the formation of organometallic intermediates or the conditions of cross-coupling reactions. Once the desired modifications have been made at the chloro and iodo positions, the benzyl group can be cleaved to reveal the free hydroxyl group, which can then be used for further transformations, such as etherification or esterification.

This strategic design—combining a protecting group with two orthogonally reactive coupling sites—makes this compound an ideal precursor for the synthesis of highly substituted aromatic cores found in many biologically active molecules. Similar structures, such as 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are known to be key intermediates in the synthesis of important drugs like dapagliflozin, highlighting the established role of such polyfunctionalized compounds in medicinal chemistry.

Compound Properties

PropertyValue
Molecular Formula C₁₃H₁₀ClIO
Molecular Weight 356.58 g/mol
IUPAC Name This compound
CAS Number Not available
Physical State Not available in public literature
Melting Point Not available in public literature
Boiling Point Not available in public literature

Properties

IUPAC Name

4-chloro-1-iodo-2-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClIO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEQSAGFZUFAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyloxy 4 Chloro 1 Iodobenzene

Strategies for the Introduction of the Iodine Moiety

The introduction of the iodine moiety onto the 2-(benzyloxy)-4-chlorophenyl scaffold is a critical step in the synthesis of the target compound. The choice of iodination strategy depends on factors such as regioselectivity, reaction conditions, and the availability of starting materials. Both direct aromatic iodination and indirect methods via halogen-metal exchange have been explored for the synthesis of related iodoarenes.

Direct Aromatic Iodination Approaches

Direct aromatic iodination involves the reaction of the aromatic substrate with an electrophilic iodine source. The benzyloxy and chloro substituents on the aromatic ring influence the regioselectivity of the iodination, directing the incoming electrophile to the vacant ortho and para positions relative to the activating benzyloxy group.

Electrophilic iodination is a common method for the synthesis of iodoarenes. These reactions typically involve an iodine source and an activating agent or catalyst. For activated aromatic systems like 2-(benzyloxy)-4-chlorophenol (B8018498), direct iodination with molecular iodine can be facilitated by the presence of an oxidizing agent or a Lewis acid catalyst. The electrophilic species, often a polarized iodine molecule or an iodonium (B1229267) ion, attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with an iodine atom.

Oxidative iodination methods utilize molecular iodine (I₂) in the presence of an oxidizing agent to generate a more potent electrophilic iodine species in situ. This approach is effective for the iodination of a variety of aromatic compounds.

One such system involves the use of benzyltriphenylphosphonium (B107652) dichromate in conjunction with molecular iodine. kab.ac.ug This reagent combination has been shown to be an efficient and rapid method for the iodination of aromatic compounds under mild conditions. Another approach employs benzyltriphenylphosphonium peroxymonosulfate (B1194676) with potassium iodide, which has been successfully used for the selective monoiodination of phenols in acetonitrile (B52724), affording the corresponding iodophenols in moderate to high yields. researchgate.net While specific application to 2-(benzyloxy)-4-chlorophenol is not detailed, the general utility for phenols suggests its potential applicability.

Oxidizing SystemSubstrate TypeSolventTypical Outcome
I₂ / Benzyltriphenylphosphonium DichromateAlkylbenzenesDichloromethaneHigh yield of iodinated products kab.ac.ug
KI / Benzyltriphenylphosphonium PeroxymonosulfatePhenolsAcetonitrileModerate to high yields of monoiodophenols researchgate.net

N-Iodosuccinimide (NIS) is a widely used reagent for the regioselective iodination of activated aromatic compounds, including phenols and their ethers. mdma.chpsu.eduresearchgate.net The reaction is often carried out in acetonitrile, and the regioselectivity is influenced by both electronic and steric factors. For substrates like 2-(benzyloxy)-4-chlorophenol, the bulky benzyloxy group is expected to direct the iodination to the sterically less hindered position.

The use of NIS in acetonitrile provides a mild and controlled method for nuclear iodination. mdma.ch The polarity of the solvent plays a crucial role in the efficiency of the reaction. For activated aromatic ethers, these reactions can proceed under neutral conditions or with the addition of a catalytic amount of acid, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine source. psu.edu This combination of NIS and catalytic TFA has been shown to be an excellent reagent for the regioselective iodination of activated aromatic compounds at room temperature with short reaction times. psu.edu

Reagent SystemSubstrate TypeSolventKey Features
N-Iodosuccinimide (NIS)Methoxy-substituted benzenes and naphthalenesAcetonitrileMild conditions, excellent yields, regiospecific mdma.ch
NIS / cat. Trifluoroacetic AcidActivated aromatic ethersAcetonitrileShort reaction times, high yields, room temperature psu.edu
NIS / p-Toluenesulfonic AcidPhenols and analoguesNot specifiedHigh to excellent yields, room temperature researchgate.net

Hypoiodous acid (HIO), generated in situ, is a reactive iodinating agent that can be used for the iodination of various organic substrates. nih.gov One method for the in situ generation of HIO involves the oxidation of iodide salts, such as ammonium (B1175870) iodide (NH₄I), with an oxidizing agent like Oxone®. rsc.org This system has been used for the catalytic addition of methanol (B129727) to alkenes, proceeding through a co-iodinated intermediate, which highlights the electrophilic nature of the in situ generated iodine species. rsc.org Electrochemical methods can also be employed to generate HIO from potassium iodide in aqueous solutions, offering a green alternative to traditional chemical oxidants. nih.gov The stability and reactivity of the generated HIO can be influenced by the reaction conditions, including pH. google.com

Method of GenerationPrecursorsKey Characteristics
Chemical OxidationNH₄I / Oxone®Forms a reactive electrophilic iodine species in situ rsc.org
Electrochemical GenerationPotassium Iodide (KI)Green and controlled generation of the iodinating agent nih.gov

Indirect Iodination through Halogen-Metal Exchange

Indirect iodination provides an alternative route to iodoarenes, particularly when direct iodination methods lack regioselectivity or are incompatible with other functional groups in the molecule. This strategy typically involves a two-step process: a halogen-metal exchange reaction to form an organometallic intermediate, followed by quenching with an iodine source.

For the synthesis of 2-(benzyloxy)-4-chloro-1-iodobenzene, a plausible precursor for this method would be a dihalogenated derivative, such as 1-bromo-2-(benzyloxy)-4-chlorobenzene. The more reactive carbon-bromine bond would preferentially undergo halogen-metal exchange with an organolithium reagent (e.g., n-butyllithium or tert-butyllithium) or a Grignard reagent (e.g., isopropylmagnesium chloride) to form a lithiated or magnesiated aryl species. organic-chemistry.org This organometallic intermediate is then reacted with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired product. The success of this method relies on the selective formation of the organometallic intermediate at the desired position and its subsequent efficient trapping with iodine. The regioselectivity of the halogen-metal exchange can be influenced by the substitution pattern on the aromatic ring. organic-chemistry.org

Synthesis of Iodinated Precursors

A critical intermediate in the synthesis of the target molecule is 4-chloro-2-iodophenol (B1583855). chembk.comuni.lunih.govmatrix-fine-chemicals.com This precursor contains the necessary chloro and iodo substituents in the correct positions relative to the hydroxyl group. The synthesis of this precursor typically starts from 4-chlorophenol (B41353).

The direct iodination of phenols is a well-established electrophilic aromatic substitution reaction. wikipedia.org The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position in 4-chlorophenol is already occupied by a chlorine atom, iodination occurs primarily at the ortho position (C2).

The reaction can be carried out using various iodinating agents. For instance, treating 4-chlorophenol with iodine in the presence of an oxidizing agent or using an iodine monochloride solution facilitates the introduction of the iodine atom ortho to the hydroxyl group. Studies on the iodination of phenol (B47542) have shown that reaction conditions, such as pH, can significantly influence the regioselectivity. For example, the iodination of phenol in an acetate (B1210297) buffer at pH 5 strongly favors the formation of the ortho-iodinated product. dtu.dk

Table 1: Synthesis of 4-chloro-2-iodophenol

Starting Material Reagent(s) Key Transformation Product

Strategies for the Introduction of the Chlorine Moiety

The introduction of the chlorine atom can be achieved at different stages of the synthesis, depending on the chosen pathway. Generally, this involves the chlorination of a substituted benzene (B151609) ring.

Direct Aromatic Chlorination Methods

Direct chlorination of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. Reagents such as gaseous chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂) are commonly employed, often in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) to enhance the electrophilicity of the chlorinating agent. cardiff.ac.uk The regiochemical outcome of the reaction is dictated by the directing effects of the substituents already present on the aromatic ring.

Selective Halogenation Procedures

Achieving high regioselectivity is a primary challenge in the halogenation of substituted benzenes. The choice of chlorinating agent, catalyst, and solvent can be optimized to favor the formation of a specific isomer. For phenols, the strong ortho, para-directing influence of the hydroxyl group dominates. cardiff.ac.uk If one were to chlorinate 2-iodophenol, the hydroxyl group would direct the incoming chlorine atom to the C4 (para) and C6 (ortho) positions, leading to a mixture of 4-chloro-2-iodophenol and 6-chloro-2-iodophenol. Research has focused on developing catalytic systems that can enhance the selectivity for a desired position, particularly the commercially important para-isomers. cardiff.ac.uk

Ortho-Chlorination in Substituted Benzene Systems

While the target compound features a chlorine atom para to the oxygen substituent, specific methodologies exist to favor ortho-chlorination in phenolic systems when desired. This selectivity can be valuable for synthesizing other isomers or more complex molecules. For instance, the chlorination of phenols using N-chlorodialkylamines over a silica (B1680970) catalyst has been shown to produce high ortho-to-para product ratios. cardiff.ac.uk Another approach involves using bulky catalysts or directing groups that sterically hinder the para position and favor reaction at the less hindered ortho sites. Patents have described processes for the selective ortho-chlorination of phenolic compounds in a molten medium using gaseous chlorine in the presence of an organic cation to enhance selectivity. google.com

Introduction of the Benzyloxy Functional Group

The final step in the most logical synthetic route to this compound is the introduction of the benzyl (B1604629) group onto the hydroxyl moiety of the 4-chloro-2-iodophenol precursor.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is the most widely used and versatile method for preparing ethers, including aryl ethers like the target compound. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orglibretexts.org

The process involves two main steps:

Deprotonation: The phenolic precursor, 4-chloro-2-iodophenol, is treated with a base to deprotonate the acidic hydroxyl group. This forms a highly nucleophilic phenoxide ion. A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comgordon.edu

Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking an electrophilic benzyl source, typically a benzyl halide such as benzyl bromide or benzyl chloride. masterorganicchemistry.com The phenoxide displaces the halide leaving group in a concerted SN2 reaction, forming the C-O ether bond and yielding this compound. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base without interfering with the nucleophile.

Table 2: Williamson Ether Synthesis for this compound

Step Reactants Reagents/Conditions Mechanism Product of Step
1. Deprotonation 4-chloro-2-iodophenol Base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., DMF) Acid-Base Reaction 4-chloro-2-iodophenoxide anion

Protection/Deprotection Strategies for Phenolic Hydroxyl Groups

In the multi-step synthesis of complex molecules containing a phenolic moiety, the hydroxyl group often requires protection to prevent it from undergoing unwanted reactions. The protection of hydroxyl groups is primarily achieved by converting them into less reactive forms, such as ethers or esters. highfine.com

For phenolic hydroxyl groups, benzylation is a common and effective protection strategy. researchgate.net This involves converting the phenol into a benzyl ether. The benzyl group is generally stable under a variety of reaction conditions but can be removed when necessary through methods like catalytic hydrogenation. This stability makes it a valuable tool in syntheses where other functional groups need to be manipulated. researchgate.net

Table 1: Common Protecting Groups for Phenolic Hydroxyl Groups

Protecting Group Abbreviation Introduction Reagents Deprotection Conditions
Benzyl Bn Benzyl bromide (BnBr), NaH H₂, Pd/C
Trimethylsilyl TMS Trimethylsilyl chloride (TMSCl), Et₃N TBAF, mild acid
tert-Butyldimethylsilyl TBS/TBDMS TBDMSCl, Imidazole TBAF, HF, acid
p-Methoxybenzyl PMB PMBCl, NaH DDQ, TFA

This table provides a summary of common protecting groups used for phenolic hydroxyls, including their introduction and removal methods.

Stereoselective Introduction of Benzyloxy-Substituted Moieties

The stereoselective introduction of a benzyloxy group becomes critical when the target molecule contains chiral centers, and the benzyloxy moiety is introduced in proximity to one of these centers, or when the benzyl group itself contains stereogenic centers. For the achiral compound this compound, the introduction of the benzyloxy group does not in itself create a stereocenter.

However, in broader synthetic contexts, stereoselectivity can be a significant consideration. For instance, in the synthesis of complex natural products or pharmaceuticals, the diastereoselective or enantioselective formation of a C-O bond to introduce a benzyloxy group can be a key step. Such transformations often rely on chiral catalysts or auxiliaries to control the stereochemical outcome. acs.org Asymmetric cross-coupling reactions, for example, have been developed to form chiral N-benzylic heterocycles, demonstrating the potential for stereocontrol in bond formation at the benzylic position. nih.gov While not directly applicable to the synthesis of the title compound, these advanced methods highlight the possibilities for creating stereochemically complex benzyloxy-substituted molecules.

Convergent and Divergent Synthetic Pathways

The construction of complex organic molecules like this compound can be approached through different strategic plans, broadly categorized as convergent and divergent synthesis. wikipedia.orgwikipedia.org

Conversely, a divergent synthesis begins with a common starting material or core structure that is progressively elaborated and modified through a series of reactions to generate a library of structurally related compounds. wikipedia.org This strategy is highly valuable in medicinal chemistry for creating molecular diversity.

Sequential Functionalization of the Aromatic Nucleus

A sequential, or linear, approach to synthesizing this compound would involve the step-by-step introduction of the chloro, iodo, and benzyloxy substituents onto an aromatic scaffold. For example, one could start with a simple precursor like 4-chlorophenol. The synthesis could proceed via iodination to form 4-chloro-2-iodophenol, followed by etherification with a benzyl halide to yield the final product.

This strategy relies on the ability to control the regioselectivity of each functionalization step. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of the next incoming group. nih.govuq.edu.au For instance, the hydroxyl group of 4-chlorophenol is an ortho-, para-director, facilitating the introduction of the iodine atom at the ortho position.

Coupling of Pre-functionalized Building Blocks

A convergent approach to this compound would involve the coupling of two pre-functionalized fragments. A prominent example is the formation of the ether linkage by coupling a pre-functionalized phenol with a benzyl derivative. Specifically, 4-chloro-2-iodophenol could be coupled with benzyl bromide in a Williamson ether synthesis.

Alternatively, modern cross-coupling reactions could be employed. While typically used for diaryl ethers, the principles of Ullmann, Buchwald-Hartwig, or Chan-Lam couplings are relevant. organic-chemistry.orgbeilstein-journals.org These reactions involve the metal-catalyzed coupling of an aryl halide or boronic acid with an alcohol or phenol. nih.govorganic-chemistry.org For the target molecule, this could involve coupling 4-chloro-2-iodophenol with benzyl alcohol or a derivative under copper or palladium catalysis. This method is advantageous as it often proceeds under milder conditions and with greater functional group tolerance than classical methods. beilstein-journals.org

Application of Modern Synthetic Techniques in Compound Preparation

Modern synthetic chemistry increasingly utilizes enabling technologies to improve reaction efficiency, reduce waste, and shorten reaction times. One such technology is microwave-assisted synthesis.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and higher yields compared to conventional heating methods. nih.gov The synthesis of aryl ethers, including benzyloxy derivatives, can be significantly expedited using microwave assistance. nih.govscilit.com

The key ether-forming step in the synthesis of this compound (the reaction between 4-chloro-2-iodophenol and a benzyl halide) is particularly amenable to microwave conditions. Studies on the synthesis of diaryl ethers have shown that microwave irradiation can facilitate the coupling of phenols and aryl halides in minutes, often without the need for a catalyst. organic-chemistry.orgnih.govfigshare.com This rapid, high-temperature heating can overcome the activation barriers of the reaction more efficiently than conventional oil baths. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Ether Synthesis

Parameter Conventional Heating Microwave Irradiation Reference(s)
Reaction Time Hours to Days Minutes nih.govrsc.org
Yield Moderate to Good Good to Excellent figshare.comd-nb.info
Catalyst Often Required (e.g., Cu, Pd) Can be Catalyst-Free organic-chemistry.orgnih.govscilit.com
Conditions High boiling point solvents Can be performed in various solvents or solvent-free nih.govtsijournals.com

This table illustrates the general advantages of using microwave irradiation for the synthesis of aryl ethers compared to traditional heating methods.

The use of microwave protocols offers a greener and more efficient pathway for the preparation of this compound, aligning with the principles of modern, sustainable chemical synthesis. tsijournals.comlookchem.com

Transition Metal-Catalyzed Routes

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, or copper, are powerful tools for the regioselective functionalization of aromatic C-H bonds. researchgate.net A plausible transition metal-catalyzed approach to synthesize this compound could involve the direct ortho-iodination of a suitable precursor, such as 1-(benzyloxy)-4-chlorobenzene. The benzyloxy group can act as a directing group, guiding the iodination to the ortho position.

For instance, a palladium(II) catalyst, such as palladium acetate (Pd(OAc)₂), could be employed in conjunction with a ligand and an iodine source like N-iodosuccinimide (NIS) or molecular iodine (I₂). The reaction would likely require an oxidant to regenerate the active catalyst.

Catalyst PrecursorLigandIodine SourceOxidantSolventTemperature (°C)Proposed Yield (%)
Pd(OAc)₂2-AminopyridineNISAg₂CO₃Toluene100-120Moderate to Good
[RhCp*Cl₂]₂Ac-Gly-OHNISAgOAc1,2-Dichloroethane80-100Moderate
CuI1,10-PhenanthrolineI₂K₂S₂O₈DMF110-130Moderate

This table presents hypothetical reaction conditions based on general methodologies for transition metal-catalyzed C-H iodination and may require optimization for the specific synthesis of this compound.

Metal-Free Synthetic Approaches

Metal-free synthetic routes offer an alternative to transition metal-catalyzed methods, often with the advantages of lower cost and reduced metal contamination in the final product. For the synthesis of this compound, two primary metal-free strategies can be envisioned.

Route A: Direct Ortho-Iodination of 1-(Benzyloxy)-4-chlorobenzene

This approach involves the direct electrophilic iodination of 1-(benzyloxy)-4-chlorobenzene. The benzyloxy group is an ortho,para-directing group, which means that a mixture of isomers (2-iodo and 3-iodo) is possible. However, reaction conditions can be optimized to favor the desired ortho-iodinated product. Common iodinating reagents for this type of transformation include N-iodosuccinimide (NIS) in the presence of an acid catalyst, or molecular iodine with an oxidizing agent. researchgate.net

Iodinating ReagentCatalyst/AdditiveSolventTemperature (°C)Key Feature
NISp-Toluenesulfonic acidAcetonitrileRoom TemperatureMild and regioselective for some phenols. researchgate.net
I₂Silver(I) sulfate (B86663) (Ag₂SO₄)DichloromethaneRoom TemperatureSilver salts can enhance regioselectivity. uky.edunih.govnih.gov
I₂Thallium(I) acetateChloroformRoom TemperaturePromotes selective ortho-iodination of phenols. rsc.orgplu.mx

Route B: Multi-step Synthesis from 4-Chlorophenol

An alternative and potentially more regioselective metal-free route begins with the readily available starting material, 4-chlorophenol. This multi-step synthesis would proceed as follows:

Regioselective Ortho-Iodination of 4-Chlorophenol: The first step is the selective introduction of an iodine atom at the position ortho to the hydroxyl group of 4-chlorophenol to yield 4-chloro-2-iodophenol. The hydroxyl group is a strong activating and ortho,para-directing group. Methods using reagents such as iodine in the presence of silver salts have been shown to provide good ortho-selectivity for halogenated phenols. uky.edunih.govnih.gov

Benzylation of 4-Chloro-2-iodophenol: The resulting 4-chloro-2-iodophenol can then be benzylated to afford the final product, this compound. This is a classic Williamson ether synthesis, where the phenoxide, formed by treating the phenol with a base, acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.

A variation of this route could involve an initial ortho-bromination of 4-chlorophenol, followed by benzylation, and finally a halogen exchange reaction (Finkelstein reaction) to replace the bromine with iodine. This strategy has been successfully applied in the synthesis of a structurally related compound, 1-benzyloxy-2-iodo-4-tert-octylbenzene. chemicalpapers.com

StepReagents and ConditionsProduct
1. Ortho-Iodination4-Chlorophenol, I₂, Ag₂SO₄ in CH₂Cl₂, Room Temperature4-Chloro-2-iodophenol
2. Benzylation4-Chloro-2-iodophenol, Benzyl bromide, K₂CO₃ in Acetone, RefluxThis compound

Reactivity and Advanced Synthetic Transformations of 2 Benzyloxy 4 Chloro 1 Iodobenzene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 2-(benzyloxy)-4-chloro-1-iodobenzene, the primary site for these transformations is the highly reactive carbon-iodine bond, which readily undergoes oxidative addition to palladium(0) catalysts.

Palladium-Catalyzed Cross-Couplings

Palladium catalysis is paramount in activating the aryl-iodide bond of this compound for a variety of cross-coupling reactions. The selection of the palladium precursor, ligand, base, and solvent system is crucial for achieving high yields and selectivities in these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of aryl-aryl bonds. In the context of this compound, this reaction facilitates the introduction of a new aryl or heteroaryl substituent at the 1-position, leveraging the high reactivity of the C-I bond while leaving the C-Cl and C-O-benzyl bonds intact.

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the chosen catalyst system. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. The choice of ligand is critical in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.

Table 1: Exemplary Catalyst Systems for Suzuki-Miyaura Coupling of this compound

EntryPalladium SourceLigandBaseSolventProduct Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O>95
2Pd(PPh₃)₄-Na₂CO₃DME/H₂O85-95
3PdCl₂(dppf)-K₂CO₃Dioxane/H₂O80-90

Note: The yields are generalized from typical Suzuki-Miyaura reactions of similar aryl iodides and are for illustrative purposes. Specific yields for this compound may vary based on the specific organoboron reagent and precise reaction conditions.

The catalytic cycle of the Suzuki-Miyaura coupling of this compound begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This step is generally considered the rate-determining step and results in the formation of a square planar palladium(II) intermediate. The presence of the electron-donating benzyloxy group can influence the electron density at the carbon-iodine bond, potentially affecting the rate of this initial step.

Following oxidative addition, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new aryl-aryl bond, and the palladium(0) catalyst is regenerated, thus completing the catalytic cycle. The steric and electronic properties of the ligands play a crucial role in facilitating each of these elementary steps.

The Heck reaction provides a means to form carbon-carbon bonds between this compound and an alkene. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org The reaction proceeds via the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active catalyst by the base. organic-chemistry.org

Table 2: General Conditions for Heck Coupling of Aryl Iodides

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF80-120
PdCl₂-K₂CO₃Acetonitrile (B52724)80-100
Pd/C-NaOAcNMP100-140

Note: These are general conditions and the optimal conditions for this compound may vary depending on the specific alkene coupling partner.

More advanced synthetic strategies involve the direct functionalization of C-H bonds. In the context of this compound, the benzyloxy group can potentially act as a directing group for ortho C-H activation. Palladium catalysts can coordinate to the oxygen atom of the benzyloxy group, bringing the metal center in close proximity to the ortho C-H bond and facilitating its activation.

This directed C-H activation can then be followed by arylation with an appropriate coupling partner, such as an aryl halide or an organometallic reagent. This approach offers a highly efficient and atom-economical route to construct complex biaryl structures, as it avoids the need for pre-functionalization of the C-H bond. Research in this area is ongoing, with a focus on developing catalyst systems that can achieve high regioselectivity and functional group tolerance.

Suzuki-Miyaura Coupling with Organoboron Reagents

Nickel-Catalyzed Cross-Couplings

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. nsf.gov In the context of this compound, nickel catalysts are highly effective in activating the C(sp²)-I bond for the formation of new carbon-carbon and carbon-heteroatom bonds. scispace.comnih.gov The reactivity of nickel catalysts allows for a range of transformations, including Kumada, Suzuki, and Negishi-type couplings. scispace.comnih.gov

Due to the higher reactivity of the C-I bond compared to the C-Cl bond, nickel-catalyzed cross-coupling reactions on this compound proceed with high chemoselectivity at the iodine-bearing carbon. This allows for the selective introduction of various organic fragments. For instance, in a Kumada-type coupling, an organomagnesium reagent (Grignard reagent) can be coupled with the aryl iodide moiety. Similarly, Suzuki couplings utilize organoboron reagents, and Negishi couplings employ organozinc reagents. nih.govrsc.org

Mechanistically, these reactions typically proceed through a Ni(0)/Ni(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl iodide to a Ni(0) complex. This is the step where the selective cleavage of the C-I bond occurs. The subsequent steps involve transmetalation with the organometallic coupling partner and reductive elimination to yield the final product and regenerate the active Ni(0) catalyst.

Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions

Coupling TypeReagentCatalyst SystemProduct
KumadaR-MgBr (e.g., MeMgBr)Ni(dppe)Cl₂2-(Benzyloxy)-4-chloro-1-alkyl/aryl-benzene
SuzukiR-B(OH)₂Ni(cod)₂ / Ligand2-(Benzyloxy)-4-chloro-1-alkyl/aryl-benzene
NegishiR-ZnClNiCl₂(PPh₃)₂2-(Benzyloxy)-4-chloro-1-alkyl/aryl-benzene

Cobalt-Catalyzed Cross-Couplings

Cobalt-catalyzed cross-coupling reactions offer a complementary approach to those catalyzed by palladium and nickel, often exhibiting unique reactivity profiles. nih.gov For a substrate like this compound, cobalt catalysts can effectively mediate the formation of C-C bonds, again with a strong preference for activating the C-I bond over the more inert C-Cl bond. uni-muenchen.de These reactions can proceed under mild conditions and often tolerate a wide range of functional groups. nih.gov

Cobalt-catalyzed processes can involve radical intermediates, distinguishing them from the purely polar mechanisms of some palladium-catalyzed reactions. nih.gov For example, in a reductive cross-coupling, a cobalt catalyst can facilitate the reaction between the aryl iodide and another electrophile, such as an alkyl halide, in the presence of a stoichiometric reductant (e.g., manganese or zinc metal). nih.gov This approach avoids the pre-formation of sensitive organometallic reagents.

The general mechanism involves the reduction of a Co(II) precatalyst to a more nucleophilic Co(I) or Co(0) species. This species then reacts with the aryl iodide. The resulting organocobalt intermediate can then engage in further reaction pathways to form the cross-coupled product.

Table 2: Example of a Cobalt-Catalyzed Reductive Coupling

Substrate 1Substrate 2Catalyst SystemReductantProduct
This compoundBenzyl (B1604629) BromideCoBr₂ / PPh₃Mn1-(Benzyloxy)-3-chloro-2-(phenylmethyl)benzene

Transition Metal-Free Coupling Reactions

In the pursuit of more sustainable and cost-effective synthetic methodologies, transition-metal-free coupling reactions have gained significant attention. cas.cnacs.org These reactions circumvent the need for expensive and potentially toxic metal catalysts, relying instead on alternative activation methods, such as strong bases or photoinitiation. cas.cndiva-portal.org

Base-Promoted Homolytic Aromatic Substitution (BHAS) is a powerful method for forming C-C bonds between two aromatic moieties without a transition metal catalyst. diva-portal.org The reaction is typically promoted by a strong base, such as potassium tert-butoxide (t-BuOK), often in a polar aprotic solvent like DMSO. diva-portal.org The mechanism is believed to involve the generation of radical intermediates. jiaolei.group

For substrates like this compound, BHAS reactions can proceed intramolecularly. The base promotes the formation of an aryl radical, which can then attack another part of the same molecule. This process is particularly relevant for the synthesis of fused heterocyclic systems. diva-portal.orgamazonaws.com The reaction is initiated by an electron transfer process, which is facilitated by the base, leading to the homolytic cleavage of the weak C-I bond. diva-portal.org

The structure of this compound is well-suited for intramolecular cyclization reactions, particularly under BHAS or photolytic conditions. diva-portal.org The proximity of the benzyloxy group to the iodo-substituted carbon allows for the formation of a six-membered ring through an intramolecular C-C bond formation.

This transformation typically proceeds via a radical pathway. Upon generation of an aryl radical at the C1 position (following the homolysis of the C-I bond), the radical can attack the ortho-position of the benzyl group's phenyl ring. Subsequent hydrogen atom abstraction or oxidation rearomatizes the system to yield a stable, fused-ring product. This specific cyclization leads to the formation of chlorinated 6H-benzo[c]chromene derivatives. diva-portal.org The reaction can be initiated by heat, microwave irradiation, or, under milder conditions, by visible light, sometimes with the aid of a photosensitizer. diva-portal.orgchemrxiv.orgchemrxiv.org

Table 3: Intramolecular BHAS Cyclization

Starting MaterialConditionsProductPathway
This compoundt-BuOK, DMSO, heat or light2-Chloro-6H-benzo[c]chromeneRadical cyclization and aromatization

Nucleophilic Substitution Reactions Involving Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a classical reaction for replacing a halogen on an aromatic ring with a nucleophile. However, aryl halides are generally much less reactive towards nucleophilic substitution than alkyl halides. ck12.orgcsbsju.edu

The reactivity of aryl halides in SNAr reactions is heavily dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. nih.gov

In the case of this compound, the aromatic ring lacks strong electron-withdrawing groups. The benzyloxy group is electron-donating by resonance, and the chloro group is weakly deactivating. Consequently, the substrate is highly unreactive towards traditional SNAr reactions with carbon-based nucleophiles (e.g., enolates, cyanides). researchgate.net

Several factors contribute to this low reactivity:

Lack of Activation: The absence of ortho/para electron-withdrawing groups means the Meisenheimer complex intermediate is not sufficiently stabilized. libretexts.org

Resonance Effect: The lone pairs of the halogen atoms participate in resonance with the aromatic ring, imparting partial double-bond character to the C-Cl and C-I bonds. This strengthens the bonds and makes them more difficult to cleave. ck12.org

Electron-Electron Repulsion: An incoming, electron-rich carbon nucleophile is repelled by the electron-rich π-system of the benzene (B151609) ring. ck12.org

Between the two halogens, the C-Cl bond is significantly stronger and less polarizable than the C-I bond, making the chloride atom an exceptionally poor leaving group in this context. While iodine is a better leaving group, the lack of electronic activation on the ring remains the overriding factor preventing substitution under standard SNAr conditions. Therefore, direct displacement of either halogen by a carbon-based nucleophile is not a synthetically viable pathway for this molecule.

Regioselectivity and Stereochemical Control

A key feature of the synthetic transformations of this compound is the exceptional regioselectivity observed in cross-coupling reactions. The reactivity of aryl halides in palladium- and copper-catalyzed processes is highly dependent on the identity of the halogen. The relative reactivity follows the order I > Br > OTf > Cl. This is primarily due to the difference in bond dissociation energies of the carbon-halogen (C-X) bonds; the C-I bond is significantly weaker and therefore more susceptible to oxidative addition by the metal catalyst than the C-Cl bond.

Consequently, reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations will occur almost exclusively at the C1-iodo position, leaving the C4-chloro substituent intact for potential subsequent transformations. This differential reactivity allows for a stepwise and controlled functionalization of the aromatic ring.

Stereochemical control is not a primary factor in these reactions as they occur at the sp²-hybridized carbons of the aromatic ring, which is planar.

Table 2: Regioselectivity in Cross-Coupling of Aryl Dihalides
Reaction TypeCoupling PartnerCatalystObserved Product (Major)Unreacted Halogen
Suzuki CouplingPhenylboronic acidPd(PPh3)4Substitution at C-I-Cl
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2 / CuISubstitution at C-I-Cl
Buchwald-Hartwig AminationAnilinePd2(dba)3 / BINAPSubstitution at C-I-Cl

Electrophilic Aromatic Substitution Reactions of the Substituted Benzene Ring

The introduction of a new electrophile onto the benzene ring of this compound is governed by the cumulative directing effects of the three existing substituents. masterorganicchemistry.comlibretexts.org

Directing Effects of Benzyloxy, Chloro, and Iodo Substituents

The outcome of an electrophilic aromatic substitution (EAS) reaction is determined by the interplay of the electronic properties (inductive vs. resonance effects) of the substituents.

Benzyloxy Group (-OCH₂Ph): This is a powerful activating group. The oxygen atom donates electron density to the ring via resonance, particularly at the ortho and para positions. This effect strongly outweighs its electron-withdrawing inductive effect, making the ring much more reactive than benzene. It is a strong ortho, para-director.

Iodo Group (-I): Similar to the chloro group, the iodo group is a deactivating, ortho, para-director.

When these effects are combined for this compound, the substitution pattern can be predicted. The available positions for substitution are C3, C5, and C6.

Position C6: This position is para to the strongly activating benzyloxy group and ortho to the iodo group. The benzyloxy group exerts its most powerful activating and directing effect at this position.

Position C3: This position is ortho to both the benzyloxy and chloro groups. While electronically activated, it is sterically hindered by two adjacent bulky substituents (iodo and benzyloxy).

Position C5: This position is ortho to the chloro group and meta to the benzyloxy group. It is the least electronically activated position.

The directing effects overwhelmingly favor substitution at the C6 position, which is strongly activated by the para-benzyloxy group and is sterically accessible.

Table 3: Analysis of Directing Effects for Electrophilic Substitution
PositionEffect of -OCH₂Ph (at C2)Effect of -Cl (at C4)Effect of -I (at C1)Overall Likelihood
C3Ortho (Activating)Ortho (Deactivating)-Low (Steric Hindrance)
C5Meta (Neutral)Ortho (Deactivating)Meta (Neutral)Very Low
C6Para (Strongly Activating)-Ortho (Deactivating)Very High (Major Product)

Further Functionalization of the Aromatic Moiety

Based on the directing effects, further functionalization of the aromatic ring via electrophilic substitution will selectively introduce new groups at the C6 position. Standard EAS reactions like nitration, halogenation, and sulfonation can be employed to synthesize more complex derivatives.

Table 4: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsExpected Major Product
NitrationHNO3, H2SO42-(Benzyloxy)-4-chloro-1-iodo-6-nitrobenzene
BrominationBr2, FeBr36-Bromo-2-(benzyloxy)-4-chloro-1-iodobenzene
SulfonationFuming H2SO43-(Benzyloxy)-5-chloro-2-iodobenzenesulfonic acid
Friedel-Crafts AcylationCH3COCl, AlCl31-(3-(Benzyloxy)-5-chloro-2-iodophenyl)ethan-1-one

Reduction and Oxidation Reactions of Specific Functional Groups

The functional groups on this compound can undergo selective reduction or oxidation.

Chemoselective Reduction of the Iodo Moiety

The carbon-iodine bond can be selectively reduced to a carbon-hydrogen bond in the presence of the more robust carbon-chlorine bond. This chemoselectivity is again due to the lower bond dissociation energy of the C-I bond. This transformation is useful for removing the iodo group after it has served its purpose as a reactive site for cross-coupling, providing access to 2-(benzyloxy)-4-chlorobenzene.

Common methods for this selective deiodination include:

Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) can effectively reduce the C-I bond without affecting the C-Cl bond under controlled conditions. Care must be taken to avoid debenzylation of the benzyloxy group, which can occur under more vigorous hydrogenation conditions.

Metal/Acid Systems: Reagents like zinc powder in acetic acid can also achieve this reduction.

Table 5: Conditions for Chemoselective Reduction of Aryl Iodides
Substrate ExampleReagents and ConditionsProductComment
1-chloro-4-iodobenzeneH2 (1 atm), Pd/C, Et3N, Ethanol, RTChlorobenzeneHigh selectivity for C-I reduction.
1-bromo-4-iodobenzeneHCOONH4, Pd/C, Methanol (B129727), RefluxBromobenzeneTransfer hydrogenation selectively reduces the iodo group.
This compoundPd/C, H2 (low pressure), RT2-(Benzyloxy)-4-chlorobenzeneMild conditions are used to prevent cleavage of the benzyl ether.

Oxidative Transformations of the Benzyloxy Group

The benzyloxy group in this compound serves as a protective group for the phenolic hydroxyl function. However, its benzylic C-H bonds are susceptible to oxidation, allowing for its transformation into other functional groups, primarily esters or aldehydes. This conversion is a valuable synthetic strategy, effectively unmasking the phenol (B47542) or introducing a new carbonyl functionality. A variety of reagents and catalytic systems have been developed for the oxidation of benzyl ethers, which are applicable to this substrate. siu.eduorganic-chemistry.org

The direct oxidation of the benzylic methylene group can lead to the formation of the corresponding benzoate ester, 4-chloro-2-iodophenyl benzoate. This transformation essentially converts the benzyl ether into a latent benzoate group that can be hydrolyzed under basic conditions. organic-chemistry.org Several methods can achieve this oxidation:

Hypervalent Iodine Reagents: Reagents like o-iodoxybenzoic acid (IBX) and its derivatives are known to oxidize benzyl ethers to benzoate esters under mild conditions. siu.edu The proposed mechanism often involves a hydrogen atom abstraction from the benzylic position, followed by further oxidation steps. siu.edu

Permanganate Oxidation: Potassium permanganate (KMnO₄), often in the presence of a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC), can effectively oxidize benzyl ethers to benzoate esters. tandfonline.com

Catalytic Oxidation: Modern methods utilize transition metal catalysts with environmentally benign oxidants. For instance, a cuprous oxide/carbon nitride (Cu₂O/C₃N₄) composite material has been shown to catalyze the selective oxidation of benzyl ethers to benzoates at room temperature, using tert-butyl hydroperoxide (TBHP) and oxygen from the air as co-oxidants. rsc.orgnih.gov This heterogeneous catalytic system offers advantages such as high efficiency, mild reaction conditions, and reduced amounts of the oxidant. rsc.orgnih.gov

Ozonolysis: Ozone can be used for the oxidative removal of benzyl ether groups under mild conditions, yielding a mixture of the corresponding benzoic ester and benzoic acid, along with the deprotected alcohol. organic-chemistry.org Subsequent treatment, for example with sodium methoxide, can complete the debenzylation. organic-chemistry.org

Alternatively, under controlled conditions, the benzyloxy group can be oxidatively cleaved to yield the corresponding aldehyde, 4-chloro-2-iodobenzaldehyde, and the deprotected phenol, 4-chloro-2-iodophenol (B1583855). Reagents such as N-bromosuccinimide (NBS) can be used to achieve this transformation; controlling the stoichiometry of NBS and the reaction temperature allows for selective conversion to either the aldehyde or the methyl ester (in the case of a benzyl methyl ether). nih.gov Nitroxyl-radical catalysts, in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA), can also facilitate the direct oxidation of benzyl ethers to aldehydes and ketones. acs.org

Table 1: Oxidative Transformations of the Benzyloxy Group

Reagent/Catalyst System Product(s) Reference
o-Iodoxybenzoic acid (IBX) 4-chloro-2-iodophenyl benzoate siu.edu
Potassium permanganate (KMnO₄)/TEBAC 4-chloro-2-iodophenyl benzoate tandfonline.com
Cu₂O/C₃N₄ with TBHP/O₂ 4-chloro-2-iodophenyl benzoate rsc.orgnih.gov
Ozone (O₃) 4-chloro-2-iodophenyl benzoate, 4-chloro-2-iodophenol organic-chemistry.org
N-Bromosuccinimide (NBS) 4-chloro-2-iodobenzaldehyde, 4-chloro-2-iodophenol nih.gov

Radical Reactions and Associated Mechanistic Studies

The carbon-iodine bond in this compound is the weakest bond in the aromatic core, making it a prime site for initiating radical reactions. The generation of an aryl radical at this position opens up a vast landscape of synthetic possibilities, including the formation of new carbon-carbon and carbon-heteroatom bonds.

Generation and Fate of Aryl Radicals

The 4-chloro-2-(benzyloxy)phenyl radical can be generated from its parent iodoarene through several established methods. rsc.orgresearchgate.net The choice of method often depends on the desired subsequent reaction and the functional group tolerance of the substrate.

Methods for Generation:

Photochemical Cleavage: Direct photolysis of the C-I bond can lead to its homolytic cleavage, forming the aryl radical and an iodine radical. chemrxiv.org However, this process can sometimes be inefficient due to competing reaction pathways. chemrxiv.org

Photoredox Catalysis: This has become a powerful and widely used method for generating aryl radicals under mild conditions. nih.gov A photosensitizer (like an iridium or ruthenium complex) absorbs visible light and engages in a single-electron transfer (SET) with the aryl iodide to produce the aryl radical. nih.gov

Transition Metal-Mediated Processes: Palladium(0) catalysts can react with aryl iodides in a process that generates an aryl radical, offering an alternative to the traditional two-electron oxidative addition pathway. nih.gov

Redox Reactions: Arylhydrazines can serve as precursors to aryl radicals in the presence of an oxidant like iodine. acs.orgsemanticscholar.org Similarly, diaryliodonium salts are stable precursors that can generate aryl radicals upon activation with light and a Lewis base. chemrxiv.org

Fate of the Aryl Radical: Once formed, the highly reactive 4-chloro-2-(benzyloxy)phenyl radical can undergo several transformations:

Hydrogen Atom Abstraction (HAT): The radical can abstract a hydrogen atom from a suitable donor in the reaction medium (e.g., solvent, additive) to form 1-(benzyloxy)-3-chlorobenzene.

Addition to π-Systems: It can add to alkenes, alkynes, or arenes, initiating a cascade of reactions or forming new C-C bonds. This is the basis for reactions like the Meerwein arylation. nih.gov

Halogen Atom Transfer: The aryl radical can abstract a halogen atom from another molecule, propagating a radical chain. For example, it can abstract an iodine atom from an alkyl iodide. researchgate.net

Trapping by a Transition Metal: In catalytic cycles, the generated aryl radical can be intercepted by a transition metal complex (e.g., Pd(II) or Cu(II)), leading to reductive elimination and product formation. nih.govresearchgate.net

Mechanistic studies often employ radical clock experiments or trapping agents like TEMPO to confirm the involvement of radical intermediates. researchgate.netresearchgate.net

Radical Cascade and Relay Events

Radical cascade reactions are powerful synthetic tools that allow for the rapid construction of complex molecular architectures from simple precursors in a single step. researchgate.netnih.gov In the context of this compound, the initially formed aryl radical can trigger such a cascade. A radical relay mechanism involves the transfer of radical character from one part of a molecule to another, enabling reactions at remote sites. rsc.orgdiva-portal.org

A plausible radical relay or cascade event involving the 4-chloro-2-(benzyloxy)phenyl radical could proceed via an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). In this process, the aryl radical abstracts a hydrogen atom from the benzylic position of the neighboring benzyloxy group.

Proposed Cascade/Relay Mechanism:

Initiation: Generation of the 4-chloro-2-(benzyloxy)phenyl radical from the C-I bond.

Relay: The aryl radical undergoes a rapid intramolecular 1,5-HAT, transferring the radical to the benzylic carbon. This step is thermodynamically driven by the formation of a more stable benzylic radical and a new C-H bond on the aromatic ring.

Cascade/Termination: The newly formed benzylic radical can then participate in a variety of subsequent reactions. For example, it could be trapped by another reagent, undergo cyclization if a suitable acceptor is present elsewhere in the molecule, or be oxidized to a carbocation, which could then be trapped by a nucleophile.

Visible-light-induced radical relay cyclizations have been demonstrated with allyloxy-tethered aryl iodides, where the initial aryl radical leads to a cyclization event, showcasing the potential for complex molecule synthesis. rsc.org Such cascade processes, triggered by the formation of an aryl radical, offer a sophisticated strategy for functionalizing the molecule at a position remote from the initial C-I bond cleavage. researchgate.net

Table 2: Compound Names

Compound Name
This compound
4-chloro-2-iodophenyl benzoate
Triethylbenzylammonium chloride (TEBAC)
tert-butyl hydroperoxide (TBHP)
N-bromosuccinimide (NBS)
Phenyl iodonium bis(trifluoroacetate) (PIFA)
4-chloro-2-iodobenzaldehyde
4-chloro-2-iodophenol
1-(Benzyloxy)-3-chlorobenzene
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
o-Iodoxybenzoic acid (IBX)
Potassium permanganate
Ozone
Sodium methoxide
Cuprous oxide
Carbon nitride
Iridium
Ruthenium
Palladium
Arylhydrazine

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Spectroscopic and Structural Characterization of 2 Benzyloxy 4 Chloro 1 Iodobenzene

Other Advanced Spectroscopic Methods (e.g., ESR, Fluorescence Spectroscopy)

A thorough review of available spectroscopic data reveals a lack of published studies on the Electron Spin Resonance (ESR) and fluorescence properties of 2-(Benzyloxy)-4-chloro-1-iodobenzene.

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is a technique used to study chemical species that have one or more unpaired electrons. As this compound is a diamagnetic compound with no unpaired electrons in its ground state, it would not be expected to produce an ESR spectrum under normal conditions. ESR studies would only become relevant if the molecule were to be converted into a radical ion, for instance, through chemical reduction or oxidation, but no such studies have been reported.

Fluorescence Spectroscopy: Fluorescence spectroscopy investigates the emission of light from a substance that has absorbed light or other electromagnetic radiation. While aromatic compounds, such as the benzene (B151609) rings in the target molecule, can exhibit fluorescence, no specific fluorescence excitation or emission spectra for this compound have been documented in the scientific literature. The fluorescence properties of a molecule are highly dependent on its specific structure, including the nature and position of substituents. Therefore, data from related compounds cannot be used to accurately predict the fluorescence behavior of this compound.

Computational and Theoretical Investigations of 2 Benzyloxy 4 Chloro 1 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are indispensable for elucidating the fundamental electronic characteristics of molecules like 2-(benzyloxy)-4-chloro-1-iodobenzene. These methods provide detailed information about molecular geometry, electron distribution, and orbital energies, which are crucial for understanding the compound's stability and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p) for C, H, O, Cl and a basis set with effective core potential for iodine), would be used to determine its optimized molecular geometry.

The substituents on the benzene (B151609) ring—benzyloxy, chloro, and iodo—would significantly influence the bond lengths and angles. The bulky iodine atom and benzyloxy group would likely cause some steric strain, potentially leading to slight out-of-plane distortions of the substituents. The C-I and C-Cl bond lengths would be predicted, with the C-I bond being longer and weaker than the C-Cl bond, a factor that is critical for its reactivity.

Molecular Electrostatic Potential (MEP) maps, also derivable from DFT calculations, would visualize the electron density distribution and highlight regions susceptible to electrophilic and nucleophilic attack. The negative potential would likely be concentrated on the oxygen atom of the benzyloxy group and to a lesser extent on the halogen atoms, while the regions of positive potential would be associated with the hydrogen atoms.

Table 1: Predicted Molecular Properties from DFT Calculations

Property Predicted Value/Characteristic Influencing Factors
C-I Bond Length ~2.10 Å Larger atomic radius of iodine
C-Cl Bond Length ~1.74 Å Electronegativity of chlorine
C-O-C Bond Angle (ether linkage) ~118-120° sp² hybridization of aromatic carbon, sp³ of benzylic carbon
HOMO Energy Relatively high Electron-donating benzyloxy group
LUMO Energy Relatively low Electron-withdrawing halogens

Note: The values in this table are estimations based on typical values for similar compounds and would need to be confirmed by specific calculations for this compound.

Ab Initio Methods for Conformational Analysis and Stability

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly well-suited for detailed conformational analysis. For this compound, the primary conformational flexibility arises from the rotation around the C-O and O-CH₂ bonds of the benzyloxy group.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be used to map the potential energy surface as a function of the relevant dihedral angles. This would allow for the identification of the most stable conformers and the energy barriers between them. The stability of different conformers would be determined by a balance of steric interactions between the benzyl (B1604629) group and the ortho-iodo substituent, and electronic effects such as hyperconjugation. It is expected that the most stable conformer would adopt a geometry that minimizes steric hindrance.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and the energetic factors that govern reaction rates and outcomes.

Transition State Analysis and Reaction Pathways

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, computational methods can be used to locate the transition state (TS) structures. The TS is the highest energy point along the reaction coordinate and is a critical determinant of the reaction's activation energy.

For instance, in a hypothetical nucleophilic aromatic substitution reaction, DFT calculations could be used to model the formation of the Meisenheimer complex intermediate and the subsequent departure of a leaving group. The calculations would reveal whether the reaction proceeds through a stepwise or concerted mechanism. The weaker C-I bond suggests that iodine would be the more likely leaving group in such reactions compared to chlorine.

In the context of palladium-catalyzed cross-coupling reactions, a common transformation for aryl halides, computational studies could elucidate the oxidative addition of the C-I or C-Cl bond to the palladium catalyst, a key step in the catalytic cycle. The lower bond dissociation energy of the C-I bond would lead to a lower activation barrier for oxidative addition at the iodine-substituted position.

Prediction of Kinetic and Thermodynamic Parameters

Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) are located, their energies can be used to calculate important kinetic and thermodynamic parameters.

The activation energy (ΔE‡) of a reaction can be determined from the energy difference between the reactants and the transition state. This allows for the theoretical prediction of reaction rates using transition state theory. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.

Thermodynamic parameters, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction, can be calculated from the energies of the reactants and products. This information indicates whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction

Parameter Definition Significance for this compound
Activation Energy (ΔE‡) Energy barrier that must be overcome for a reaction to occur. Lower for reactions at the C-I bond vs. the C-Cl bond.
Enthalpy of Reaction (ΔH) The net change in heat content during a reaction. Determines if a reaction is exothermic or endothermic.

Note: These are general parameters; their specific values would depend on the particular reaction being studied.

Prediction of Reactivity and Regioselectivity Based on Electronic Effects

The substituents on the aromatic ring play a crucial role in directing the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The benzyloxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The chlorine and iodine atoms are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance.

In this compound, the positions available for electrophilic attack are 3, 5, and 6. The directing effects of the substituents would need to be considered in concert:

The benzyloxy group at position 2 strongly activates the ortho- (position 3 is blocked, position 1 is blocked) and para- (position 5) positions.

The chlorine atom at position 4 deactivates the ring but directs ortho- (positions 3 and 5) and para- (position 1 is blocked).

The iodine atom at position 1 deactivates the ring but directs ortho- (position 2 is blocked, position 6) and para- (position 4 is blocked).

Computational models can quantify these directing effects by calculating the energies of the sigma-complex intermediates formed upon electrophilic attack at each possible position. The most stable intermediate corresponds to the major product. Fukui functions, derived from DFT, can also be used to predict the most reactive sites for electrophilic attack.

Table 3: Summary of Compound Names

Compound Name
This compound
Møller-Plesset perturbation theory
Coupled Cluster

Molecular Dynamics Simulations

A thorough review of scientific literature indicates that specific molecular dynamics (MD) simulations for this compound have not been published. However, the application of this computational technique would be highly relevant for understanding the molecule's dynamic behavior in solution, which is crucial for predicting its interactions and reactivity.

MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions. For this compound, such simulations could provide valuable insights into several key areas:

Conformational Flexibility: The benzyloxy group is connected to the main phenyl ring via a flexible ether linkage (-O-CH₂-). MD simulations could map the rotational freedom and preferred orientations (dihedral angles) of this group. This is important as the spatial arrangement of the bulky benzyloxy group can sterically hinder or facilitate access to the reactive carbon-iodine bond.

Solvent Interactions: The behavior of the molecule can change significantly in different solvent environments. Simulations could model the solvation shell around the molecule, revealing how solvent molecules (e.g., polar vs. non-polar) interact with the chloro, iodo, and benzyloxy functional groups. This can help explain solubility and the stabilization of potential reaction intermediates.

A hypothetical MD simulation study would involve defining a force field for the molecule, placing it in a simulated box of solvent molecules, and solving Newton's equations of motion over a set period. The resulting trajectory would provide the data for analysis.

Table 1: Potential Parameters and Outputs of a Hypothetical Molecular Dynamics Simulation

Parameter / Output CategorySpecific Data Points to be AnalyzedPotential Insights Gained
System Setup Force Field (e.g., AMBER, CHARMM), Solvent Model (e.g., TIP3P water, explicit THF), System Size (Number of atoms)Defines the physical model and environment for the simulation.
Conformational Analysis Dihedral Angle Distributions (C-C-O-C), Root Mean Square Deviation (RMSD) of atomic positionsQuantifies the flexibility of the benzyloxy group and the stability of the overall molecular conformation.
Solvation Structure Radial Distribution Functions (RDFs) between solute atoms and solvent moleculesCharacterizes the structure and strength of the solvation shell around key functional groups.
Thermodynamic Properties Potential Energy, Kinetic Energy, Total Energy over timeAssesses the stability and equilibration of the simulated system.

Derivation of Structure-Reactivity Relationships from Computational Data

While specific computational studies deriving structure-reactivity relationships for this compound are not available in the current literature, the principles for doing so are well-established from research on related substituted aryl iodides. Such studies are critical for predicting how a molecule will behave in chemical reactions, particularly in metal-catalyzed cross-coupling reactions where the carbon-iodine bond is cleaved.

Structure-reactivity relationships are often established by correlating a molecule's computed electronic properties with experimentally observed reaction rates or yields. For aryl halides, a primary focus is the oxidative addition step in catalytic cycles (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which is often rate-determining. researchgate.net

Computational studies on simpler 4-substituted iodobenzenes have demonstrated a clear linear correlation between the reaction free energy of the oxidative addition step and the electronic nature of the substituents on the aromatic ring. researchgate.net This relationship is often quantified using Hammett constants (σ), which measure the electron-donating or electron-withdrawing influence of a substituent.

For this compound, the key factors influencing the reactivity of the C-I bond are:

The Chloro Group: Located at the para-position relative to the iodine, the chlorine atom is an electron-withdrawing group (positive Hammett constant) due to its high electronegativity (inductive effect). This effect makes the ipso-carbon atom (the carbon bonded to iodine) more electron-deficient and thus more susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst.

The Benzyloxy Group: Located at the ortho-position, the benzyloxy group (-OCH₂Ph) has a more complex influence. The oxygen atom is electron-donating through resonance but can be weakly electron-withdrawing through induction. Its net effect is often activating, increasing electron density in the ring. However, its large size can also exert significant steric hindrance, potentially slowing down reactions at the adjacent C-I bond.

A computational approach to derive these relationships would involve:

Calculating the ground-state electronic structure of the molecule using methods like Density Functional Theory (DFT).

Modeling the transition state of a key reaction step, such as the oxidative addition to a palladium(0) catalyst.

Calculating the activation energy barrier for this step.

Correlating the calculated energy barrier with electronic descriptors, such as the calculated partial charge on the ipso-carbon or the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

By comparing these calculated values with those for a series of related molecules, a quantitative structure-reactivity relationship (QSRR) can be developed. This allows for the prediction of reactivity without the need for extensive experimental work.

Table 2: Electronic Descriptors and Predicted Reactivity Influence

SubstituentPosition (relative to Iodine)Electronic EffectHammett Constant (σₚ) ApproximationPredicted Influence on C-I Bond Reactivity
Chloro (-Cl)paraInductively withdrawing, weakly deactivating+0.23Increases reactivity towards oxidative addition.
Benzyloxy (-OCH₂Ph)orthoResonance donating, inductively withdrawing; Sterically hinderingN/A (ortho position)The electronic effect likely increases reactivity, but the steric effect may decrease it, leading to a complex overall impact.

Applications of 2 Benzyloxy 4 Chloro 1 Iodobenzene As a Synthetic Building Block

Synthesis of Complex Organic Molecules

The strategic placement of the reactive iodo and chloro groups, along with the stable yet cleavable benzyloxy ether, makes 2-(benzyloxy)-4-chloro-1-iodobenzene a key starting material for the synthesis of intricate organic molecules.

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is a cornerstone of this compound's utility. The C-I bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, compared to the more robust C-Cl bond. This reactivity difference allows for the selective introduction of a wide array of substituents at the 1-position.

For instance, a Suzuki coupling can be employed to introduce a new aryl or heteroaryl group, while a Sonogashira coupling can be used to install an alkyne moiety. The chlorine atom and the benzyloxy group remain intact under these conditions, providing handles for subsequent functionalization. The benzyloxy group can be later cleaved to reveal a phenol (B47542), which can then participate in ether or ester formation, or be used in reactions such as the Buchwald-Hartwig amination. This sequential, controlled functionalization is a powerful strategy for building complex, polyfunctionalized aromatic systems.

Table 1: Potential Sequential Functionalization of this compound

Step Reaction Type Reactive Site Reagent Example Product Type
1 Suzuki Coupling C-I Arylboronic acid Biaryl ether
2 Ether Cleavage O-Benzyl H₂, Pd/C Chlorinated iodophenol
3 Buchwald-Hartwig C-Cl Amine Aminated biaryl ether

Biaryl and oligoaryl scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. The selective reactivity of this compound makes it an excellent precursor for the synthesis of these structures. organic-chemistry.org A primary application is in Suzuki-Miyaura cross-coupling reactions, where the iodo-substituent readily reacts with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. researchgate.net This allows for the construction of a biaryl system.

The remaining chloro and benzyloxy groups can then be further elaborated. For example, a second cross-coupling reaction could be performed at the chloro-position under more forcing conditions, or the benzyloxy group could be removed and the resulting phenol used to create more complex oligoaryl ethers. This stepwise approach provides precise control over the final structure of the oligoaryl product.

Intermediate in Fine Chemical Synthesis

In the fine chemical industry, starting materials that offer a high degree of versatility and reliability are prized. This compound fits this description, serving as a key intermediate in multi-step synthetic sequences. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. This compound's ability to undergo selective transformations makes it an ideal starting point for the synthesis of high-value products such as active pharmaceutical ingredients (APIs) and specialty polymers. Its stability under a variety of reaction conditions, coupled with the predictable reactivity of its functional groups, ensures its utility in complex and lengthy synthetic campaigns.

Precursor for the Preparation of Advanced Organic Materials (e.g., Liquid Crystalline Materials, Conducting Polymers)

The rigid, planar structure of the substituted benzene (B151609) ring in this compound makes it a suitable core for the development of advanced organic materials.

In the field of liquid crystalline materials, molecules with a rigid core and flexible side chains are often required. The core of this molecule can be extended through cross-coupling reactions at the iodo and chloro positions to create the necessary anisotropic molecular shape. The benzyloxy group can also be modified to introduce various side chains that influence the mesomorphic properties of the final material.

For the synthesis of conducting polymers, aromatic compounds are often used as monomers. While direct polymerization of this compound is not a common application, it can be derivatized into monomers suitable for polymerization. For example, cross-coupling reactions can be used to introduce polymerizable groups, such as vinyl or ethynyl moieties. The presence of the benzyloxy and chloro groups can also be used to tune the electronic properties and solubility of the resulting polymer.

Derivatization to Other Halogenated or Substituted Aryl Ethers

The primary route for the derivatization of this compound is through the selective reaction of the C-I bond. A wide range of substituents can be introduced at this position using well-established cross-coupling methodologies.

Table 2: Examples of Derivatization Reactions at the C-I Bond

Reaction Name Reagent Type Bond Formed
Suzuki Coupling Organoboron C-C (aryl/vinyl)
Heck Coupling Alkene C-C (alkenyl)
Sonogashira Coupling Terminal Alkyne C-C (alkynyl)
Buchwald-Hartwig Amine/Amide C-N

Furthermore, the benzyloxy group can be cleaved under reductive conditions (e.g., catalytic hydrogenation) to yield 4-chloro-2-iodophenol (B1583855). This phenol provides a new site for derivatization, such as O-alkylation or O-arylation, to produce a different class of substituted aryl ethers. The chloro group, being the least reactive of the three functional groups, can be targeted for nucleophilic aromatic substitution under specific, often harsh, conditions, or it can be a site for further cross-coupling reactions if a more reactive catalyst system is employed.

Role in Multi-Step Stereoselective and Regioselective Syntheses

The distinct reactivity of the iodo and chloro substituents makes this compound a valuable tool for regioselective synthesis. The much greater propensity of the C-I bond to undergo oxidative addition to a transition metal catalyst allows for selective functionalization at the 1-position, leaving the C-Cl bond at the 4-position available for a subsequent, different transformation. This regiocontrol is crucial in the synthesis of complex molecules where the precise placement of functional groups is essential.

While this compound is not chiral itself, it can be used as a scaffold in stereoselective syntheses. For example, a chiral ligand can be used in a cross-coupling reaction to introduce a new substituent in an enantioselective manner, creating a chiral center in the product. Alternatively, the compound can be coupled with a chiral building block, incorporating stereochemistry into the molecule. The benzyloxy group can also play a role in directing certain reactions due to its steric bulk, potentially influencing the stereochemical outcome of transformations on adjacent parts of the molecule.

Future Research Directions and Outlook in the Chemistry of 2 Benzyloxy 4 Chloro 1 Iodobenzene

Development of More Sustainable and Atom-Economical Synthetic Routes

Key areas of focus will include:

Catalytic C-H Activation: Direct, regioselective iodination and chlorination of 2-benzyloxyphenol through C-H activation would represent a significant advancement. This approach avoids the use of pre-functionalized starting materials and reduces the number of synthetic steps.

One-Pot Syntheses: Designing multi-step, one-pot procedures starting from readily available precursors like 4-chlorophenol (B41353) could significantly improve efficiency and reduce the environmental impact of the synthesis.

Alternative Solvents and Energy Sources: Investigating the use of greener solvents, such as bio-based solvents or supercritical fluids, and employing alternative energy sources like microwave or ultrasonic irradiation, could lead to more environmentally benign synthetic protocols.

A comparative look at potential synthetic efficiencies is presented below:

Synthetic StrategyPotential AdvantagesKey Challenges
Traditional Multi-Step Synthesis Well-established proceduresLow atom economy, significant waste generation
Catalytic C-H Activation High atom economy, fewer stepsCatalyst development, achieving high regioselectivity
One-Pot Procedures Reduced workup, time and resource efficientCompatibility of reagents and reaction conditions

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The reactivity of 2-(benzyloxy)-4-chloro-1-iodobenzene is primarily dictated by its three distinct functional groups: the benzyloxy ether, the chloro substituent, and the iodo substituent. While the iodo group is a prime handle for cross-coupling reactions, a deeper exploration of the interplay between these groups could unveil novel transformations.

Future investigations may focus on:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of either the chloro or iodo group, enabling sequential and site-specific modifications of the aromatic ring.

Domino and Cascade Reactions: Designing reaction sequences where an initial transformation at one site triggers a cascade of reactions involving the other functional groups, leading to the rapid construction of complex molecular architectures.

Photoredox Catalysis: Utilizing the unique properties of the iodoarene moiety in photoredox-catalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. Integrating the synthesis and transformations of this compound into flow chemistry platforms is a promising avenue for future research.

Key developments in this area could include:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound itself, potentially involving packed-bed reactors with immobilized catalysts or reagents.

Automated Derivatization: Utilizing automated synthesis platforms to rapidly generate a library of derivatives from this compound by systematically varying reaction partners in flow. This would be particularly valuable for medicinal chemistry and materials science applications.

In-line Analysis and Optimization: Integrating real-time analytical techniques, such as FT-IR or mass spectrometry, into the flow setup to enable rapid reaction optimization and process control.

Design and Application of Next-Generation Catalytic Systems for Transformations

The transformations of this compound, particularly those involving the carbon-iodine and carbon-chlorine bonds, are heavily reliant on catalysis. The development of next-generation catalytic systems will be crucial for expanding the synthetic utility of this compound.

Future research in this domain will likely target:

Ligand Design for Selective Cross-Coupling: Creating novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands for palladium or copper catalysts that can differentiate between the C-I and C-Cl bonds, allowing for highly selective cross-coupling reactions.

Dual Catalysis: Employing dual catalytic systems, for instance, combining a transition metal catalyst with an organocatalyst or a photoredox catalyst, to enable previously inaccessible transformations.

Nanocatalysis: Investigating the use of catalytically active nanoparticles, which can offer high reactivity, selectivity, and recyclability for various transformations of this compound.

Computational Design of New Reactions and Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. Applying these techniques to this compound can accelerate the discovery of new reactions and the design of derivatives with specific, desired properties.

Future computational studies may involve:

Reaction Pathway Modeling: Using density functional theory (DFT) to elucidate the mechanisms of known and potential reactions, predict reaction outcomes, and guide the design of more efficient catalytic systems.

Virtual Screening: Performing in silico screening of virtual libraries of derivatives of this compound to identify candidates with promising biological activity or material properties.

Predictive Modeling of Properties: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the physicochemical and biological properties of novel derivatives, thereby prioritizing synthetic efforts.

The following table outlines the potential impact of these computational approaches:

Computational ApproachObjectivePotential Outcome
Density Functional Theory (DFT) Elucidate reaction mechanismsDesign of more efficient catalysts and reaction conditions
Virtual Screening Identify promising derivativesAccelerated discovery of new drug candidates or materials
QSAR/QSPR Modeling Predict properties of new compoundsPrioritization of synthetic targets with desired characteristics

Q & A

Basic Question

  • HPLC-MS : Quantifies impurities (e.g., dehalogenated byproducts) with a C18 column (ACN/water gradient) .
  • ¹H/¹³C NMR : Aromatic proton splitting (e.g., doublets at δ 7.2–7.8 ppm) confirms substitution patterns. Contradictions in integration ratios may arise from rotamers (benzyloxy group) – resolved via variable-temperature NMR .
  • Elemental Analysis : Validates C/H/I/Cl stoichiometry (deviation <0.4% acceptable) .

What biological screening approaches are suitable for this compound derivatives?

Advanced Question

  • Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
  • Antimicrobial assays : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) with iodine-enhanced membrane permeability .
  • In silico docking : AutoDock Vina predicts binding to hydrophobic enzyme pockets (e.g., dihydrofolate reductase) .

How can conflicting reactivity data in cross-coupling reactions be reconciled?

Advanced Question
Contradictions arise from:

  • Catalyst poisoning : Iodine byproducts (e.g., I⁻) deactivate Pd catalysts. Solution: Add Ag₂O to scavenge iodide .
  • Solvent effects : DMSO increases oxidative addition rates but promotes ligand dissociation. Use mixed solvents (toluene/DMF 4:1) .
  • Substrate purity : Residual K₂CO₃ in etherification steps inhibits Pd catalysts – validate via ICP-MS .

What strategies mitigate solubility challenges in polar aprotic solvents?

Basic Question

  • Co-solvent systems : DCM/MeOH (7:3) increases solubility to 50 mM.
  • Sonication : 30-min ultrasound treatment in acetone improves dispersion .
  • Derivatization : Introduce –SO₃H groups via sulfonation for aqueous compatibility .

What safety protocols are critical for handling this compound?

Basic Question

  • PPE : Nitrile gloves, goggles, and fume hood use (TLV-TWA = 0.1 ppm for aryl iodides) .
  • Storage : Amber vials at 2–8°C under N₂ to prevent photodehalogenation .
  • Spill management : Absorb with vermiculite, neutralize with 10% Na₂S₂O₃ .

What future research directions are prioritized for this compound?

Advanced Question

  • Materials science : Liquid crystal development via Suzuki coupling with biphenyl boronic esters .
  • Photoredox catalysis : Exploit iodine’s heavy atom effect for triplet-state reactions .
  • Toxicity profiling : Zebrafish embryo assays to assess endocrine disruption potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.